GLS1 Inhibitor-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

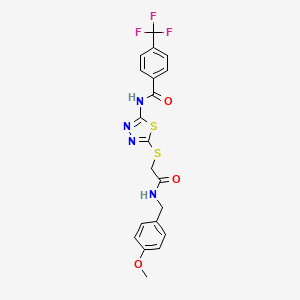

C20H17F3N4O3S2 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

N-[5-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C20H17F3N4O3S2/c1-30-15-8-2-12(3-9-15)10-24-16(28)11-31-19-27-26-18(32-19)25-17(29)13-4-6-14(7-5-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,29) |

InChI Key |

PMSLFFQKBPIINC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of GLS1 Inhibitor-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLS1 Inhibitor-7 is a novel, selective, and potent small-molecule inhibitor of Glutaminase 1 (GLS1), an enzyme pivotal to cancer cell metabolism. Derived from withangulatin A, this compound has demonstrated significant therapeutic potential, particularly in the context of triple-negative breast cancer (TNBC).[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of cancer cell metabolism and the induction of oxidative stress, ultimately leading to programmed cell death. The inhibitor binds to a novel allosteric site on the GLS1 enzyme, distinct from the binding pocket of its parent compound, withangulatin A.[1][2] This allosteric inhibition leads to a cascade of downstream cellular events:

-

Inhibition of Glutaminolysis: By binding to GLS1, the inhibitor blocks the conversion of glutamine to glutamate. This is a critical step in glutaminolysis, a metabolic pathway that cancer cells heavily rely on for energy production and the biosynthesis of essential macromolecules.[1][2]

-

Depletion of Cellular Glutamate: The direct consequence of GLS1 inhibition is a significant reduction in intracellular glutamate levels.[1][2] Glutamate is a key metabolite that feeds into the tricarboxylic acid (TCA) cycle and is a precursor for the synthesis of other vital molecules, including the antioxidant glutathione.

-

Induction of Oxidative Stress: The diminished pool of glutamate impairs the synthesis of glutathione, a primary cellular antioxidant. This depletion of glutathione disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).

-

Triggering of Caspase-Dependent Apoptosis: The excessive oxidative stress induced by ROS accumulation triggers the intrinsic pathway of apoptosis. This programmed cell death is executed by a cascade of proteolytic enzymes known as caspases.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line | Notes |

| IC50 | 1.08 μM | MDA-MB-231 | Half-maximal inhibitory concentration for GLS1 enzymatic activity.[1] |

| Parameter | Value | Cell Line | Notes |

| In Vivo Efficacy | 50 mg/kg | MDA-MB-231 Xenograft | Intraperitoneal administration showed remarkable therapeutic effects with no apparent toxicity.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

GLS1 Enzymatic Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against GLS1.

Objective: To determine the IC50 value of this compound.

Materials:

-

Recombinant human GLS1 enzyme

-

L-glutamine (substrate)

-

Glutamate dehydrogenase

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, glutamate dehydrogenase, and NAD+.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the recombinant GLS1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-glutamine to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals to monitor the production of NADH, which is proportional to glutamate production.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Glutamate Level Measurement

This protocol describes a method to quantify intracellular glutamate levels following treatment with this compound.

Objective: To confirm the inhibition of glutaminolysis in a cellular context.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium

-

This compound

-

Lysis buffer

-

Glutamate assay kit (commercially available)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.

-

Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

Quantify the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

-

Normalize the glutamate levels to the total protein concentration of each sample.

Reactive Oxygen Species (ROS) Detection Assay

This protocol outlines a common method for measuring intracellular ROS levels.

Objective: To assess the induction of oxidative stress by this compound.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium

-

This compound

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

-

Phosphate-buffered saline (PBS)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. The fluorescence intensity is proportional to the level of intracellular ROS.

Caspase-Dependent Apoptosis Assay

This protocol describes the use of Western blotting to detect the cleavage of PARP, a hallmark of caspase-dependent apoptosis.

Objective: To confirm the induction of apoptosis by this compound.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MDA-MB-231 cells with this compound for a specified time.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against PARP and cleaved PARP. A β-actin antibody is used as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP fragment indicates caspase activation.

In Vivo Xenograft Model

This protocol provides a general outline for an in vivo efficacy study.

Objective: To evaluate the anti-tumor activity of this compound in a preclinical model.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude)

-

MDA-MB-231 cells

-

Matrigel (optional)

-

This compound formulation for intraperitoneal injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally according to a predetermined schedule (e.g., daily or every other day).

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of GLS1 Inhibition

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of the Mechanism of Action

References

The Crucial Role of Glutamine Metabolism in Oncology and the Therapeutic Potential of GLS1 Inhibitor-7

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the plasma, plays a central role in the metabolic reprogramming of cancer cells, serving as a key source of carbon and nitrogen for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2] This "glutamine addiction" is primarily facilitated by the mitochondrial enzyme glutaminase 1 (GLS1), which catalyzes the conversion of glutamine to glutamate.[1][3] The overexpression of GLS1 is a common feature in a wide array of malignancies and is often correlated with poor prognosis, making it a compelling target for anticancer therapy.[3][4] This technical guide provides an in-depth overview of the role of GLS1 in glutamine metabolism and the therapeutic potential of GLS1 inhibitors, with a specific focus on "GLS1 Inhibitor-7." We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its characterization.

Introduction: The Significance of Glutamine Metabolism in Cancer

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival.[1] One of the key metabolic shifts is an increased dependence on glutamine, a non-essential amino acid that becomes "conditionally essential" for many tumors.[5] Glutamine serves multiple critical functions in cancer cells:

-

Anaplerosis: Glutamine-derived glutamate is converted to α-ketoglutarate, which replenishes the tricarboxylic acid (TCA) cycle, a central hub for energy production and the generation of biosynthetic precursors.[2][6]

-

Biosynthesis: The carbon and nitrogen from glutamine are incorporated into the synthesis of nucleotides, non-essential amino acids, and fatty acids.[6][7]

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the primary intracellular antioxidant, which protects cancer cells from oxidative stress.[3][8]

The enzyme glutaminase 1 (GLS1) is the gatekeeper of glutaminolysis, the metabolic pathway that breaks down glutamine.[3] Two major isoforms of GLS1, kidney-type glutaminase (KGA) and glutaminase C (GAC), are produced through alternative splicing.[9] Both isoforms are frequently overexpressed in various cancers, including triple-negative breast cancer, colorectal cancer, and hepatocellular carcinoma.[1][10][11] This upregulation of GLS1 activity is often driven by oncogenic signaling pathways, such as c-Myc and KRAS.[3]

This compound: A Novel Therapeutic Agent

This compound is a novel small molecule inhibitor of glutaminase 1. While extensive data in the public domain is limited compared to other well-characterized GLS1 inhibitors like CB-839 (Telaglenastat) and BPTES, the available information highlights its potential as an anti-cancer, anti-aging, and anti-obesity agent.[12]

Quantitative Data

The following table summarizes the known quantitative data for this compound and provides a comparison with other notable GLS1 inhibitors.

| Inhibitor | IC50 (µM) | Molecular Formula | Reference |

| This compound | 46.7 | C20H17F3N4O3S2 | [12] |

| CB-839 (Telaglenastat) | 0.06 (for Δ129GAC) | C26H24F3N7O3S | [13] |

| BPTES | ~3 (cell-type dependent) | C26H26N8O2S3 | [14] |

| Compound 968 | ~2.5 (cell-type dependent) | C31H28N2O | [14][15] |

| Compound C19 | 6.8 | Not specified | [13] |

Mechanism of Action

GLS1 inhibitors function by binding to the GLS1 enzyme and preventing the conversion of glutamine to glutamate. This leads to a depletion of downstream metabolites that are crucial for cancer cell survival and proliferation. The consequences of GLS1 inhibition include:

-

Disruption of Energy Metabolism: Reduced α-ketoglutarate levels impair the TCA cycle, leading to decreased ATP production.[3]

-

Inhibition of Biosynthesis: A shortage of glutamine-derived carbon and nitrogen hinders the synthesis of nucleotides, amino acids, and lipids.[7]

-

Induction of Oxidative Stress: Depletion of glutamate compromises the synthesis of glutathione, rendering cancer cells more susceptible to oxidative damage and apoptosis.[3][10]

Signaling Pathways and Experimental Workflows

Glutamine Metabolism and GLS1 Signaling

The following diagram illustrates the central role of GLS1 in glutamine metabolism and its downstream effects on cellular processes.

Caption: Glutamine metabolism pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a GLS1 inhibitor.

Caption: A generalized experimental workflow for the evaluation of a GLS1 inhibitor.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

GLS1 Inhibitor Screening Assay (Fluorometric)

This assay measures the enzymatic activity of GLS1 by detecting the production of glutamate.[16][17][18][19][20]

Materials:

-

Purified recombinant human GLS1 enzyme

-

L-Glutamine

-

GLS1 assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 100 mM K2HPO4, 0.5 mM EDTA)

-

Coupling enzyme mix (containing glutamate dehydrogenase)

-

NAD+

-

Fluorescent probe (e.g., Resorufin)

-

96-well black microplate

-

Fluorescent microplate reader (Ex/Em = 535/587 nm)

-

This compound and control inhibitors (e.g., CB-839)

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in assay buffer.

-

In a 96-well plate, add the assay buffer, GLS1 enzyme, and the inhibitor solutions.

-

Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a substrate solution containing L-glutamine, NAD+, and the coupling enzyme mix with the fluorescent probe.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Measure the final fluorescence intensity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cancer cell proliferation and viability.[21]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, a triple-negative breast cancer line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for GLS1 Expression

This technique is used to determine the protein levels of GLS1 in cancer cells following treatment with this compound.[22][23][24]

Materials:

-

Treated and untreated cancer cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GLS1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-GLS1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Metabolite Analysis of Glutamine and Glutamate

This analysis quantifies the intracellular levels of glutamine and glutamate to confirm the on-target effect of this compound.[25][26][27][28][29]

Materials:

-

Treated and untreated cancer cells

-

Extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Glutamine and glutamate standards

Procedure:

-

Culture and treat cells with this compound.

-

Rapidly quench the metabolism and extract the intracellular metabolites using a cold extraction solvent.

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify glutamine and glutamate using mass spectrometry.

-

Normalize the metabolite levels to the cell number or total protein content.

Conclusion and Future Directions

The dependence of many cancers on glutamine metabolism represents a significant vulnerability that can be exploited for therapeutic intervention. GLS1, as the rate-limiting enzyme in glutaminolysis, is a prime target for drug development. While "this compound" is an emerging compound with demonstrated inhibitory activity, further research is required to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this and other novel GLS1 inhibitors. Future studies should focus on in vivo efficacy in relevant cancer models, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development. Combination therapies, pairing GLS1 inhibitors with other anticancer agents, also hold significant promise for overcoming drug resistance and improving patient outcomes.[15][30]

References

- 1. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. mybiosource.com [mybiosource.com]

- 20. amsbio.com [amsbio.com]

- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 22. GLS1 Polyclonal Antibody (BS-10341R) [thermofisher.com]

- 23. Glutaminase-1/GLS1 (E4T9Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 24. jag.journalagent.com [jag.journalagent.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Quantification of glutamate and glutamine using constant-time point-resolved spectroscopy at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glutamine Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 28. 谷氨酰胺和谷氨酸检测试剂盒 | Sigma-Aldrich [sigmaaldrich.com]

- 29. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Impact of GLS1 Inhibition on Cellular Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports biosynthetic processes. Inhibition of GLS1 has emerged as a promising therapeutic strategy to disrupt the metabolic adaptations of cancer cells. This technical guide explores the effect of GLS1 inhibition on cellular bioenergetics, with a focus on "GLS1 Inhibitor-7," a novel compound derived from withangulatin A. While specific bioenergetic data for "this compound" is not yet publicly available, this document provides a comprehensive framework for evaluating its impact, drawing on established methodologies and data from other well-characterized GLS1 inhibitors such as CB-839 and BPTES. We present detailed protocols for key bioenergetic assays, illustrative signaling pathways, and structured data tables to guide researchers in this area of investigation.

Introduction to GLS1 and Cellular Bioenergetics

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this reprogramming is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[1] Glutaminase 1 (GLS1), a mitochondrial enzyme, is a key player in this process, converting glutamine to glutamate.[1] Glutamate can then be converted to the TCA cycle intermediate α-ketoglutarate, thereby supporting ATP production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[2]

Given its central role in cancer cell metabolism, GLS1 has become an attractive target for therapeutic intervention.[3] A variety of small molecule inhibitors have been developed to target GLS1, demonstrating anti-tumor activity in preclinical models.[3][4] "this compound" is a novel, selective inhibitor of GLS1 with an IC50 of 1.08 μM.[5][6][7][8] In MDA-MB-231 triple-negative breast cancer cells, this compound has been shown to decrease cellular glutamate levels, increase reactive oxygen species (ROS), and induce caspase-dependent apoptosis.[5][6][7][8]

This guide provides a technical overview of the anticipated effects of GLS1 inhibition on cellular bioenergetics and detailed protocols for their assessment.

The Role of GLS1 in Cellular Metabolism: A Signaling Pathway

The inhibition of GLS1 is expected to have significant downstream effects on cellular metabolism. The following diagram illustrates the central role of GLS1 in the glutaminolysis pathway and its connection to the TCA cycle.

Caption: Glutaminolysis pathway and the central role of GLS1.

Expected Effects of GLS1 Inhibition on Cellular Bioenergetics

Based on the mechanism of action, the inhibition of GLS1 by compounds like "this compound" is expected to lead to several measurable changes in cellular bioenergetics:

-

Decreased Oxidative Phosphorylation (OXPHOS): By limiting the supply of the anaplerotic substrate α-ketoglutarate to the TCA cycle, GLS1 inhibition is predicted to reduce the rate of oxidative phosphorylation. This would be observed as a decrease in the oxygen consumption rate (OCR).

-

Shift in Metabolic Substrate Utilization: Cells may attempt to compensate for the loss of glutamine as a fuel source by increasing their reliance on other substrates, such as glucose or fatty acids.

-

Alterations in Glycolysis: The impact on the extracellular acidification rate (ECAR), an indicator of glycolysis, can be context-dependent. Some cells may upregulate glycolysis to compensate for reduced mitochondrial ATP production (the Pasteur effect), leading to an increase in ECAR.

-

Reduction in Cellular ATP Levels: The overall impact of reduced OXPHOS may lead to a decrease in total cellular ATP levels, particularly in cells that are highly dependent on glutamine metabolism.

Quantitative Data on the Bioenergetic Effects of GLS1 Inhibition

While specific quantitative data for "this compound" is not available in the public domain, the following tables summarize representative data from studies using the well-characterized GLS1 inhibitor, CB-839. This data illustrates the expected magnitude of changes in key bioenergetic parameters.

Table 1: Effect of GLS1 Inhibition on Oxygen Consumption Rate (OCR)

| Cell Line | Treatment | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (%) | Reference |

| HG-3 (CLL) | Vehicle | ~18 | ~35 | ~94 | |

| HG-3 (CLL) | 1 µM CB-839 | ~10 | ~15 | ~50 | |

| MEC-1 (CLL) | Vehicle | ~25 | ~45 | ~80 | |

| MEC-1 (CLL) | 1 µM CB-839 | ~15 | ~20 | ~33 | |

| MG63.3 (Osteosarcoma) | Vehicle | ~150 | ~250 | ~67 | |

| MG63.3 (Osteosarcoma) | 1 µM CB-839 + Metformin | ~75 | ~100 | ~33 |

Table 2: Effect of GLS1 Inhibition on Extracellular Acidification Rate (ECAR)

| Cell Line | Treatment | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) | Reference |

| HG-3 (CLL) | Vehicle | ~20 | ~40 | |

| HG-3 (CLL) | 1 µM CB-839 | ~25 | ~50 | |

| MEC-1 (CLL) | Vehicle | ~30 | ~60 | |

| MEC-1 (CLL) | 1 µM CB-839 | ~35 | ~70 |

Table 3: Effect of GLS1 Inhibition on Cellular ATP Levels

| Cell Line | Treatment | Relative ATP Levels (%) | Reference |

| HG-3 (CLL) | Vehicle | 100 | |

| HG-3 (CLL) | 1 µM CB-839 | ~60 | |

| MEC-1 (CLL) | Vehicle | 100 | |

| MEC-1 (CLL) | 1 µM CB-839 | ~70 |

Experimental Protocols

Seahorse XF Analyzer Experimental Workflow

The Agilent Seahorse XF Analyzer is a key instrument for measuring OCR and ECAR in real-time. The following diagram outlines the typical workflow for a cell mito stress test.

Caption: Experimental workflow for a Seahorse XF Mito Stress Test.

Detailed Protocol for Seahorse XF Cell Mito Stress Test

-

Cell Seeding (Day 1):

-

Seed cells at an optimized density in a Seahorse XF96 or XF24 cell culture microplate.

-

Incubate overnight in a standard CO2 incubator.

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

-

Assay Preparation (Day 2):

-

Prepare Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Warm to 37°C and adjust pH to 7.4.

-

Remove cell culture medium and wash cells with the assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in assay medium. Load the appropriate volumes into the injection ports of the sensor cartridge.

-

-

Assay Execution:

-

Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

-

Replace the calibrant plate with the cell culture plate.

-

Start the assay. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors and corresponding measurements.

-

-

Data Analysis:

-

After the run, normalize the data to cell number or protein concentration.

-

Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Detailed Protocol for ATP Quantification Assay

This protocol is based on a luciferase-based ATP assay.

-

Cell Culture and Treatment:

-

Plate cells in a white, opaque 96-well plate and culture overnight.

-

Treat cells with "this compound" at various concentrations and for the desired duration.

-

-

ATP Standard Curve Preparation:

-

Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution in cell culture medium or PBS.

-

-

Assay Procedure:

-

Equilibrate the plate and reagents to room temperature.

-

Add an equal volume of ATP detection reagent to each well containing cells and standards. This reagent typically lyses the cells and contains luciferase and D-luciferin.

-

Mix gently on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.

-

Calculate the ATP concentration in the experimental samples from the standard curve.

-

Conclusion

The inhibition of GLS1 represents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. While direct experimental data on the bioenergetic effects of "this compound" are awaited, the established consequences of GLS1 inhibition by other small molecules provide a strong rationale for its investigation in this context. The protocols and frameworks provided in this guide are intended to facilitate a thorough evaluation of "this compound" and other novel GLS1 inhibitors, ultimately contributing to a deeper understanding of their therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Synthesis, and Preclinical Evaluation of GLS1 Inhibitor-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of GLS1 Inhibitor-7, a novel allosteric inhibitor of Glutaminase 1 (GLS1). Cancer cells frequently exhibit a metabolic shift towards increased glutaminolysis, rendering them dependent on GLS1 for survival and proliferation. This compound, a derivative of the natural product withangulatin A, has been identified as a potent and selective inhibitor of GLS1. This guide details its discovery, chemical synthesis, mechanism of action, and preclinical efficacy in triple-negative breast cancer (TNBC) models. All quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Visualizations of the inhibitor's signaling pathway and the experimental workflow are included to facilitate a deeper understanding of its development and therapeutic potential.

Discovery and Rationale

This compound, also referred to as compound 7 in its primary publication, was developed through a focused effort to optimize the GLS1 inhibitory activity of withangulatin A, a natural product with an initial IC50 of 18.2 μM against GLS1.[1][2] The rationale for this work is grounded in the established role of GLS1 as a key enzyme in cancer metabolism. Many tumors, particularly aggressive subtypes like TNBC, are "glutamine-addicted," relying on the conversion of glutamine to glutamate by GLS1 to fuel the tricarboxylic acid (TCA) cycle and support macromolecular synthesis.[1][2] By inhibiting GLS1, the aim is to disrupt these vital metabolic processes, leading to cancer cell death. Through the synthesis and screening of 25 derivatives of withangulatin A, this compound was identified as a lead compound with significantly improved potency.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro GLS1 Inhibition and Cellular Antiproliferative Activity

| Compound | GLS1 IC50 (μM) | MDA-MB-231 IC50 (μM) |

| Withangulatin A (Parent) | 18.2 | 5.22 |

| This compound | 1.08 | 0.074 |

Data sourced from Zhou et al., 2021.[1][2]

Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model

| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | ~1200 | - |

| This compound | 50 | ~400 | ~67% |

Data extrapolated from graphical representations in Zhou et al., 2021. The study reported remarkable therapeutic effects with no apparent toxicity.[1][2]

Mechanism of Action

This compound exerts its anticancer effects through a multi-step process initiated by the direct inhibition of GLS1. Molecular docking studies suggest that it binds to a novel allosteric site within the GLS1 enzyme, distinct from the binding mode of its parent compound.[1][2] This allosteric inhibition leads to a cascade of cellular events culminating in apoptosis.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in cancer cells.

The inhibition of GLS1 by this compound blocks the conversion of glutamine to glutamate.[1][2] This disruption in glutaminolysis depletes the cell of a key nutrient source, leading to metabolic stress. A direct consequence of this metabolic disruption is the increased production of reactive oxygen species (ROS).[1][2] The accumulation of ROS induces oxidative stress, which in turn triggers the activation of the caspase cascade, a key component of the programmed cell death machinery.[1][2] This ultimately results in caspase-dependent apoptosis of the cancer cell.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of this compound.

General Synthesis of Withangulatin A Derivatives

The synthesis of this compound and its analogs starts with the parent compound, withangulatin A, isolated from natural sources. The derivatization focuses on modifying specific hydroxyl groups to explore structure-activity relationships.

-

Protection of Vicinal Diols: Withangulatin A is treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in an anhydrous solvent like acetone or DMF to protect the vicinal diol functionalities.

-

Acylation/Alkylation: The remaining free hydroxyl groups are then acylated or alkylated using various acid chlorides, anhydrides, or alkyl halides in the presence of a base such as pyridine or triethylamine.

-

Deprotection: The protecting groups are removed under acidic conditions (e.g., aqueous HCl or acetic acid) to yield the final derivatives.

-

Purification: All synthesized compounds are purified using column chromatography on silica gel, and their structures are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

GLS1 Enzymatic Assay

The inhibitory activity of the compounds against GLS1 is determined using a coupled-enzyme assay that measures the rate of NADH oxidation.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, maleic acid, sodium phosphate, and Triton X-100.

-

Enzyme and Substrates: Add recombinant human GLS1 protein, L-glutamine, and β-NAD⁺ to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO. A DMSO-only control is also prepared.

-

Initiation of Coupled Reaction: The reaction is initiated by adding glutamate dehydrogenase (GDH). GDH converts the glutamate produced by GLS1 into α-ketoglutarate, a reaction that simultaneously converts NAD⁺ to NADH.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically using a plate reader.

-

IC50 Calculation: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

-

Cell Lines and Culture: MDA-MB-231 triple-negative breast cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Antiproliferative Assay (MTT or SRB Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

After the incubation period, add MTT reagent and incubate for 4 hours. The viable cells convert MTT to formazan crystals.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

-

Intracellular Glutamate Measurement:

-

Treat MDA-MB-231 cells with this compound for a specified time.

-

Harvest the cells and perform a metabolite extraction using a methanol/water solution.

-

Measure the glutamate concentration in the cell lysates using a commercially available glutamate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.

-

Normalize the glutamate levels to the total protein concentration of each sample.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Treat cells with this compound.

-

Incubate the cells with a fluorescent ROS indicator dye, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.

-

Analyze the fluorescence intensity of the cells using flow cytometry or a fluorescence microscope.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with this compound for 24-48 hours.

-

Harvest and wash the cells with binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

In Vivo Xenograft Model

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Tumor Implantation: Subcutaneously inject MDA-MB-231 cells suspended in Matrigel into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.

-

Monitoring: Measure tumor volume (using calipers) and body weight every 2-3 days.

-

Endpoint: At the end of the study (e.g., 14 days), euthanize the mice, and excise, weigh, and photograph the tumors.

-

Toxicity Assessment: Monitor for any signs of toxicity, such as significant body weight loss or changes in behavior. Major organs can be collected for histological analysis.

Experimental and Discovery Workflow

The overall process for the discovery and preclinical validation of this compound is depicted in the workflow diagram below.

References

An In-depth Technical Guide to GLS1 Inhibitor-7: A Novel Withangulatin A Derivative for Triple-Negative Breast Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GLS1 Inhibitor-7, a promising novel inhibitor of glutaminase 1 (GLS1). This compound, a semi-synthetic derivative of withangulatin A, has demonstrated significant potential as a therapeutic agent for triple-negative breast cancer (TNBC). This document details its chemical structure, physicochemical and biological properties, and the experimental protocols for its evaluation. Furthermore, it elucidates the key signaling pathways modulated by this inhibitor, providing a foundation for further research and development.

Chemical Structure and Properties

This compound, referred to as compound 7 in the primary literature, is a derivative of the natural product withangulatin A. While the exact chemical structure is not publicly available in the abstract, the parent compound, withangulatin A, has a complex polycyclic structure. The derivatization leading to this compound was part of a structure-activity relationship (SAR) study aimed at optimizing the GLS1 inhibitory activity of the natural product.[1]

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H17F3N4O3S2 | [2] |

| Molecular Weight | 482.5 g/mol | [2] |

| IC50 (GLS1) | 1.08 µM | [3] |

| Biological Activity | Potential anti-cancer, anti-aging, and anti-obesity properties. | [2] |

Note: There is a discrepancy in the reported IC50 value. A commercial supplier reports an IC50 of 46.7 µM[2], while the primary scientific literature reports a more potent IC50 of 1.08 µM for a withangulatin A derivative designated as compound 7 [3]. This guide will proceed with the data from the peer-reviewed publication.

Mechanism of Action and Biological Effects

GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process, known as glutaminolysis, provides cancer cells with essential building blocks for proliferation and survival. This compound exerts its anti-cancer effects by inhibiting this crucial enzymatic step.

In MDA-MB-231 triple-negative breast cancer cells, treatment with this compound leads to a significant reduction in cellular glutamate levels.[3] This disruption of glutamine metabolism triggers a cascade of downstream events, including:

-

Increased Reactive Oxygen Species (ROS): Inhibition of GLS1 leads to an accumulation of ROS within the cancer cells.[3]

-

Induction of Apoptosis: The elevated ROS levels subsequently induce caspase-dependent apoptosis, a form of programmed cell death.[3]

These cellular effects translate to potent anti-tumor activity in vivo. In a xenograft model using MDA-MB-231 cells, intraperitoneal administration of this compound at a dose of 50 mg/kg demonstrated remarkable therapeutic efficacy with no apparent toxicity.[3]

Signaling Pathways

Glutaminolysis and its Inhibition

GLS1 is a key enzyme in the glutaminolysis pathway, which is often upregulated in cancer cells to meet their high metabolic demands.

References

- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Discovery and optimization of withangulatin A derivatives as novel glutaminase 1 inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of GLS1 Inhibitor-7 in Triple-Negative Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A growing body of research has identified metabolic reprogramming as a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine metabolism for survival and proliferation. Glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, has emerged as a key therapeutic target in this context. This technical guide focuses on a novel GLS1 inhibitor, designated as GLS1 Inhibitor-7, a derivative of withangulatin A, and its potential role in the treatment of TNBC.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the glutaminolysis pathway, a critical metabolic route for cancer cells. By inhibiting GLS1, the inhibitor blocks the conversion of glutamine to glutamate, leading to a depletion of downstream metabolites essential for cellular processes. This disruption in metabolism culminates in the induction of apoptosis, a form of programmed cell death, in TNBC cells.

A key aspect of this compound's mechanism is the generation of reactive oxygen species (ROS). The inhibition of glutaminolysis disrupts the cellular redox balance, leading to an accumulation of ROS. This oxidative stress triggers a cascade of events that ultimately activates the caspase-dependent apoptotic pathway. Molecular docking studies have indicated that this compound binds to an allosteric site on GLS1, suggesting a specific mode of inhibition.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glutaminolysis pathway and the proposed mechanism of action of this compound, as well as a typical experimental workflow for its evaluation.

References

The Role of GLS1 Inhibition in Cellular Senescence and its Potential as an Anti-Aging Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a myriad of age-related diseases. A promising therapeutic strategy to combat the detrimental effects of aging is "senolysis," the selective elimination of senescent cells. Recent groundbreaking research has identified glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, as a critical survival factor for senescent cells. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of GLS1 inhibitors as potent senolytic agents and their potential as a novel anti-aging therapeutic. We will delve into the underlying molecular mechanisms, present key quantitative data from seminal studies, detail experimental protocols, and visualize the intricate signaling pathways involved.

The Glutamine Addiction of Senescent Cells: A Therapeutic Vulnerability

Senescent cells undergo a significant metabolic reprogramming to support their survival and the secretion of the pro-inflammatory senescence-associated secretory phenotype (SASP). A key feature of this altered metabolism is a heightened dependence on glutamine.

Glutaminase 1 (GLS1) is the rate-limiting enzyme that catalyzes the conversion of glutamine to glutamate. This process, known as glutaminolysis, serves multiple purposes in senescent cells:

-

Energy Production: Glutamate is a crucial anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle, supporting ATP production.

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, which is essential for mitigating the high levels of oxidative stress characteristic of senescent cells.

-

pH Regulation: A pivotal discovery revealed that senescent cells often exhibit lysosomal membrane damage, leading to a decrease in intracellular pH. To counteract this potentially lethal acidosis, senescent cells upregulate the kidney-type isoform of GLS1 (KGA). The breakdown of glutamine by KGA produces ammonia, which acts as a base to neutralize the excess acid and promote survival.[1][2][3][4]

This dependency on GLS1-mediated glutaminolysis presents a unique therapeutic window to selectively eliminate senescent cells while sparing healthy, non-senescent cells.

GLS1 Inhibitors: Mechanisms of Senolytic Action

Small molecule inhibitors of GLS1, such as CB-839 (Telaglenastat) and Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) , have been shown to effectively induce apoptosis in senescent cells. The primary mechanisms of action are:

-

Induction of Intracellular Acidosis: By blocking the production of ammonia from glutamine, GLS1 inhibitors prevent the neutralization of the acidic intracellular environment in senescent cells, leading to a catastrophic drop in pH and subsequent cell death.[1][2][3][4]

-

Mitochondrial Dysfunction: Inhibition of glutaminolysis disrupts the TCA cycle, impairs mitochondrial respiration, and reduces ATP production. This energy crisis contributes to the demise of senescent cells.

-

Increased Oxidative Stress: By limiting the synthesis of glutathione, GLS1 inhibitors exacerbate the already high levels of reactive oxygen species (ROS) in senescent cells, leading to overwhelming oxidative damage and apoptosis.

The following diagram illustrates the central role of GLS1 in senescent cell survival and the mechanism of action of GLS1 inhibitors.

Caption: Mechanism of GLS1-dependent survival in senescent cells and senolytic action of GLS1 inhibitors.

Quantitative Data from Preclinical Studies

The efficacy of GLS1 inhibitors in selectively eliminating senescent cells and ameliorating age-related phenotypes has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of GLS1 Inhibitors on Senescent Cells

| Cell Type | Senescence Inducer | GLS1 Inhibitor | Concentration | Outcome | Reference |

| Human Dermal Fibroblasts (HDFs) | Replication, Ionizing Radiation, Doxorubicin | BPTES | Not specified | Selective elimination of senescent HDFs | [5] |

| Human Coronary Artery Endothelial Cells (hHCA2) | Doxorubicin | BPTES | 10 µM | Essential for survival of senescent cells | [6] |

| Melanoma Cells (1205Lu) | Palbociclib | CB-839 | 50 µM | Induced apoptosis in senescent cells | [7] |

| Non-Small Cell Lung Cancer (A549) | X-irradiation | CB-839 | 10 nM | Increased the senescent cell population | [8] |

| Triple-Negative Breast Cancer (HCC1806) | Not applicable | CB-839 | IC50 ~1 µM | Antiproliferative activity | [9] |

| Chronic Lymphocytic Leukemia (MEC-1, HG-3) | Not applicable | CB-839 | IC50 ~1 µM | Reduced cell viability | [10] |

Table 2: In Vivo Efficacy of GLS1 Inhibitors in Aging Models

| Animal Model | Age/Condition | GLS1 Inhibitor | Dosage & Administration | Key Findings | Reference |

| Aged Mice | Geriatric | BPTES | Not specified | Cleared senescent cells and improved age-related disorders | [4] |

| Mouse/Human Chimeric Model | Aged human skin grafts | BPTES | Intraperitoneal, 30 days | Increased collagen density, increased dermal cell proliferation, decreased SASP | [5] |

| LAP/MYC Mice (HCC model) | Tumor-bearing | BPTES | 12.5 mg/kg, i.p. | Prolonged survival | [11][12] |

| Ovariectomy-induced Osteoporosis Mice | Ovariectomized | CB-839 | 200 mg/kg, oral, twice daily | Prevented bone loss | [13] |

| Age-related Osteoporosis Mice | Aged | CB-839 | 200 mg/kg, oral, twice daily | Aggravated bone loss | [13] |

| Human Lung Tumor Xenografts | Tumor-bearing | CB-839 | 200 mg/kg, oral gavage | Increased radiation sensitivity | [14] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of GLS1 inhibitors on cellular senescence.

Induction of Cellular Senescence in vitro

-

Replicative Senescence: Culture primary human fibroblasts (e.g., IMR-90, WI-38) or other cell types for an extended period until they cease to divide. Monitor for senescence markers.

-

Stress-Induced Premature Senescence (SIPS):

-

Doxorubicin-Induced Senescence: Treat sub-confluent cultures with doxorubicin (e.g., 250 nM for 24 hours). Remove the drug and culture for an additional 7-10 days to allow the senescent phenotype to develop.

-

Irradiation-Induced Senescence: Expose cells to a single dose of ionizing radiation (e.g., 10 Gy of X-rays or gamma rays) and culture for 7-14 days.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used biomarker for senescent cells.

-

Cell Fixation: Wash cell monolayers with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS and incubate at 37°C (in a non-CO2 incubator) with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

-

Visualization: Incubate for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells. Visualize and quantify under a light microscope.

Assessment of Mitochondrial Function (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

GLS1 Inhibitor Treatment: Treat cells with the desired concentration of CB-839, BPTES, or vehicle control for the specified duration.

-

Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glutamine, pyruvate, glucose) and incubate in a CO2-free incubator at 37°C for 1 hour.

-

Mito Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

In Vivo Administration of GLS1 Inhibitors in Mice

-

CB-839 (Oral Gavage): Formulate CB-839 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water). Administer orally via gavage at a dose of 200 mg/kg twice daily.[13]

-

BPTES (Intraperitoneal Injection): Dissolve BPTES in a vehicle such as DMSO and then dilute in a solution like PEG300, Tween80, and saline.[11] Administer via intraperitoneal injection at a dose of 12.5 mg/kg.[11][12]

The following diagram outlines a typical experimental workflow for evaluating GLS1 inhibitors as senolytic agents.

References

- 1. natap.org [natap.org]

- 2. Senolysis by glutaminolysis inhibition ameliorates various age-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutamine aids and abets senescent cell survival | 2021-01-15 | BioWorld [bioworld.com]

- 5. Glutaminase inhibitors rejuvenate human skin via clearance of senescent cells: a study using a mouse/human chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of glutaminase elicits senolysis in therapy-induced senescent melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical studies for improving radiosensitivity of non-small cell lung cancer cell lines by combining glutaminase inhibition and senolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. pnas.org [pnas.org]

- 13. Inhibiting Glutaminase Exerts Opposite Effects on Ovariectomy-Induced and Age-Related Reductions in Murine Bone Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Glutaminase 1 (GLS1) Inhibition in Obesity Research, with a Focus on GLS1 Inhibitor-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and its associated metabolic disorders represent a growing global health crisis. A key area of investigation in metabolic research is the role of cellular nutrient sensing and metabolism in the development and progression of obesity. Glutaminase 1 (GLS1), a mitochondrial enzyme, has emerged as a significant therapeutic target. GLS1 catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that fuels the tricarboxylic acid (TCA) cycle and provides precursors for biosynthesis.[1][2] This pathway is not only crucial for the proliferation of cancer cells but also plays a vital role in the metabolic processes of adipocytes.

Recent studies have indicated that inhibiting GLS1 can modulate adipogenesis, increase energy expenditure, and improve overall metabolic health, making it a promising strategy for anti-obesity therapies.[3] One such inhibitor, designated "GLS1 Inhibitor-7," has been identified with potential anti-obesity properties.[4][5][6][7][8] However, detailed public-domain research specifically on this compound in the context of obesity is currently limited. This guide will, therefore, provide a comprehensive overview of the role of GLS1 inhibition in obesity research, using data from well-characterized inhibitors to illustrate the underlying principles and experimental approaches, while presenting the available information on this compound.

Mechanism of Action: GLS1 Inhibition in Adipose Tissue

Glutamine is a key substrate for adipocytes, not only for energy production but also as a carbon source for de novo lipogenesis. The enzyme GLS1 is central to this process. By inhibiting GLS1, the metabolic flexibility of adipocytes is disrupted. Research suggests that reducing glutaminase activity in white adipocytes leads to a metabolic shift towards aerobic glycolysis and enhanced mitochondrial oxidative capacity. This rewiring of intracellular metabolism can trigger thermogenic gene programs in white adipose tissue, leading to increased energy expenditure and improved glucose tolerance.[3]

Furthermore, glutamine metabolism is intricately linked to signaling pathways that control adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. The p38 mitogen-activated protein kinase (MAPK) pathway, for instance, is a known regulator of adipocyte differentiation.[9][10] Inhibition of GLS1 may alter intracellular metabolite concentrations, thereby influencing signaling cascades like p38 MAPK and ultimately affecting fat storage and metabolism.

Quantitative Data on GLS1 Inhibitors

For comparative purposes, the following tables summarize the available quantitative data for this compound and other well-studied GLS1 inhibitors used in metabolic and cancer research.

Table 1: this compound

| Compound | Target | IC50 | Therapeutic Potential |

| This compound (compound 4d) | GLS1 | 46.7 μM[4][5][6][7][8] | Anti-cancer, Anti-aging, Anti-obesity |

Table 2: Other Notable GLS1 Inhibitors

| Compound | Target | IC50 | Notes |

| Telaglenastat (CB-839) | GLS1 (KGA and GAC isoforms) | 23 nM (mouse kidney), 28 nM (mouse brain)[5] | Orally active, reversible inhibitor. Currently in clinical trials for various cancers.[11][12][13] |

| BPTES | GLS1 | Not specified in provided results | Allosteric inhibitor, widely used in preclinical research.[14][15][16] |

| IPN-60090 | GLS1 | 31 nM[5] | Orally active and highly selective for GLS1 over GLS2. |

| GLS1 Inhibitor-1 (Compound 27) | GLS1 | 0.021 μM[5] | Orally active. |

| GLS1 Inhibitor-6 (Compound 24y) | GLS1 | 68 nM[5] | Orally active, 220-fold selectivity for GLS1 over GLS2. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GLS1 inhibitors in obesity research. Below are representative protocols for key experiments.

Protocol 1: In Vitro Adipocyte Differentiation Assay

This protocol is used to assess the effect of a GLS1 inhibitor on the differentiation of pre-adipocytes into mature, lipid-storing adipocytes.

-

Cell Seeding: Plate 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence in DMEM supplemented with 10% calf serum.[17]

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with a differentiation medium (DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Include the GLS1 inhibitor at various concentrations in the treatment groups. A vehicle control (e.g., DMSO) should be run in parallel.

-

Maturation (Day 3 onwards): After three days, replace the differentiation medium with an insulin medium (DMEM, 10% FBS, and 10 µg/mL insulin), containing the GLS1 inhibitor or vehicle.[17] Replenish this medium every 2-3 days.

-

Quantification of Lipid Accumulation (Day 10-14):

Protocol 2: In Vivo High-Fat Diet (HFD) Induced Obesity Model

This protocol outlines the use of a GLS1 inhibitor in a mouse model of diet-induced obesity.

-

Acclimatization: Acclimatize male C57BL/6 mice for one week with a standard chow diet.[19]

-

Induction of Obesity: Divide the mice into two groups. One group continues on the standard chow diet (control), while the other is fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 10-15 weeks to induce obesity.[19][20]

-

Treatment Administration: Once obesity is established, randomize the HFD-fed mice into treatment and vehicle groups. Administer the GLS1 inhibitor (e.g., CB-839 at 200 mg/kg, twice daily by oral gavage) or vehicle control for a specified period (e.g., 3-4 weeks).[21]

-

Monitoring: Monitor body weight, food intake, and water consumption weekly.[20][22]

-

Metabolic Analysis: At the end of the treatment period, perform metabolic assessments, which may include:

-

Glucose Tolerance Test (GTT): To assess how quickly glucose is cleared from the blood.

-

Insulin Tolerance Test (ITT): To measure insulin sensitivity.

-

Blood Analysis: Collect blood to measure plasma levels of glucose, insulin, triglycerides, and inflammatory cytokines.[23][24]

-

Tissue Analysis: Harvest adipose tissue and liver for histological analysis (e.g., adipocyte size, hepatic steatosis) and gene expression studies.[23][24]

-

Visualizations: Pathways and Workflows

Glutaminolysis Pathway

Caption: The Glutaminolysis Pathway and the site of action for this compound.

Proposed Signaling in Adipocytes

Caption: Proposed signaling cascade following GLS1 inhibition in adipocytes.

Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for evaluating a GLS1 inhibitor in a diet-induced obesity mouse model.

Conclusion

The inhibition of glutaminase 1 represents a compelling therapeutic strategy for tackling obesity and related metabolic diseases. The mechanism, which involves rewiring adipocyte metabolism to favor energy expenditure over storage, is supported by a growing body of preclinical evidence. While specific data on "this compound" in obesity models is not yet widely published, its identification as a potential anti-obesity agent places it within this promising class of compounds. The experimental protocols and data presented here for other GLS1 inhibitors like CB-839 and BPTES provide a solid framework for the future investigation and development of novel GLS1-targeting therapies. Further research is essential to fully elucidate the efficacy, safety, and specific molecular mechanisms of "this compound" and to translate the potential of GLS1 inhibition into effective treatments for metabolic disorders.

References

- 1. Glutaminolysis - Wikipedia [en.wikipedia.org]

- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of glutaminolysis restores mitochondrial function in senescent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. InvivoChem [invivochem.com]

- 7. targetmol.cn [targetmol.cn]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Inhibition of p38MAPK increases adipogenesis from embryonic to adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leuconostoc Citreum Inhibits Adipogenesis and Lipogenesis by Inhibiting p38 MAPK/Erk 44/42 and Stimulating AMPKα Signaling Pathways | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 13. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioscience.co.uk [bioscience.co.uk]

- 18. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diet-induced obesity murine model [protocols.io]

- 21. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of Gastric Inhibitory Polypeptide Receptor Signaling in Adipose Tissue Reduces Insulin Resistance and Hepatic Steatosis in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Systemic LSD1 Inhibition Prevents Aberrant Remodeling of Metabolism in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of GLS1 Inhibitor-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) for GLS1 Inhibitor-7, a compound with potential anti-cancer, anti-aging, and anti-obesity properties. The IC50 value is a critical measure of a drug's potency, and understanding its determination is paramount for preclinical drug development. This document outlines the quantitative data, detailed experimental protocols for IC50 determination, and the relevant biological signaling pathways of the target enzyme, Glutaminase 1 (GLS1).

Quantitative Data: IC50 Value of this compound

The inhibitory potency of this compound against its target, GLS1, is summarized in the table below.

| Compound | Target | IC50 Value |

| This compound | GLS1 | 46.7 µM[1] |

Experimental Protocol: Determination of GLS1 Inhibitor IC50

The following protocol describes a common method for determining the IC50 value of a GLS1 inhibitor using a fluorometric coupled-enzyme assay. This method is based on the principle that the hydrolysis of glutamine by GLS1 produces glutamate. The glutamate is then utilized in a subsequent enzymatic reaction that results in the production of a fluorescent signal, which can be quantified to determine enzyme activity.

Materials:

-

Purified recombinant human GLS1 enzyme

-

L-Glutamine (Substrate)

-

This compound (Test Compound)

-

Control Inhibitor (e.g., CB-839)

-

Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM KCl, 1 mM DTT)

-

Developer Enzyme Mix (containing glutamate dehydrogenase)

-

Fluorometric Probe (e.g., a non-fluorescent probe that is converted to a fluorescent product)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

-

Prepare a solution of purified GLS1 enzyme in assay buffer to the desired working concentration.

-

Prepare a substrate solution containing L-glutamine in assay buffer.

-

Prepare the developer mix containing the developer enzyme and the fluorometric probe in assay buffer.

-

-

Assay Setup:

-

Add a small volume of the diluted this compound or control inhibitor to the wells of the 96-well plate. Include wells with assay buffer alone as a "no inhibitor" control and wells without the GLS1 enzyme as a background control.

-

Add the GLS1 enzyme solution to all wells except the background control wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the L-glutamine substrate solution to all wells.

-

Immediately add the developer mix to all wells.

-

Measure the fluorescence intensity at an appropriate excitation and emission wavelength pair at time zero and then kinetically over a set period (e.g., every 5 minutes for 30-60 minutes) or at a single endpoint after a defined incubation time at room temperature.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve or by using the endpoint fluorescence values.

-

Normalize the reaction rates to the "no inhibitor" control (representing 100% activity).

-

Plot the percentage of GLS1 activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.

-

Visualizing Key Processes

To better understand the experimental process and the biological context of GLS1 inhibition, the following diagrams have been generated.

Caption: Experimental workflow for GLS1 IC50 determination.

Caption: Simplified GLS1 signaling pathway in cancer cells.

Discussion of GLS1 Signaling Pathways

Glutaminase 1 (GLS1) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it catalyzes the conversion of glutamine to glutamate. This reaction is the first and rate-limiting step in glutaminolysis, a metabolic pathway that provides cancer cells with energy and building blocks for rapid proliferation.

As depicted in the signaling pathway diagram, GLS1 plays a central role in various cellular processes:

-

Energy Production and Biosynthesis: The glutamate produced by GLS1 is converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and provide precursors for the synthesis of nucleotides, lipids, and other essential biomolecules.

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione, a major cellular antioxidant. By regulating glutamate levels, GLS1 helps maintain redox balance and protect cancer cells from oxidative stress.

-

Oncogenic Signaling: GLS1 expression is often upregulated in cancer and is intricately linked with oncogenic signaling pathways. The transcription factor c-Myc, a potent oncogene, directly upregulates the transcription of the GLS1 gene.[2] Conversely, GLS1 activity can also lead to the stabilization of the c-Myc protein, creating a positive feedback loop that drives cancer cell growth.[2] Additionally, the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancer, has been shown to promote GLS1 expression.[3]

Given its central role in supporting cancer cell metabolism and proliferation, GLS1 has emerged as a promising therapeutic target. Inhibitors like this compound block the activity of this enzyme, thereby starving cancer cells of essential nutrients and disrupting the signaling pathways that drive their growth and survival. The determination of the IC50 value is a fundamental step in the preclinical evaluation of such inhibitors, providing a quantitative measure of their potency and potential as anti-cancer agents.

References

- 1. abmole.com [abmole.com]

- 2. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: "GLS1 Inhibitor-7" Xenograft Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental design for evaluating the in vivo efficacy of a novel glutaminase 1 (GLS1) inhibitor, designated "GLS1 Inhibitor-7" (GLS1i-7), using a human cancer xenograft model. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of oncology drug development.

Introduction